molecular formula C17H21NO3 B600826 Dihydro Galantaminone CAS No. 21041-10-1

Dihydro Galantaminone

Cat. No.: B600826
CAS No.: 21041-10-1
M. Wt: 287.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro Galantaminone is a potent acetylcholinesterase inhibitor, which means it hinders the degradation of acetylcholine within the brain. This compound is renowned for its neuroprotective attributes and is primarily used in the research of Alzheimer’s disease, a condition characterized by cognitive decline and memory loss.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro Galantaminone can be synthesized through various chemical routes. One common method involves the reduction of Galantamine, a natural alkaloid extracted from the bulbs and flowers of certain plants like Galanthus nivalis (common snowdrop). The reduction process typically employs hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are carried out in specialized reactors that ensure high yield and purity of the final product. The reaction conditions are meticulously controlled to maintain the integrity of the compound and to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dihydro Galantaminone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound back to Galantamine.

    Reduction: As mentioned, the reduction of Galantamine leads to the formation of this compound.

    Substitution: Various substitution reactions can modify the functional groups attached to the core structure of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

Scientific Research Applications

Dihydro Galantaminone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying acetylcholinesterase inhibition and related enzymatic processes.

    Biology: The compound is employed in neurobiological studies to understand the mechanisms of neuroprotection and neurodegeneration.

    Medicine: this compound is extensively researched for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

Dihydro Galantaminone exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is crucial in improving cognitive functions and slowing the progression of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Galantamine: The parent compound from which Dihydro Galantaminone is derived.

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A similar compound with acetylcholinesterase and butyrylcholinesterase inhibitory properties.

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its neuroprotective properties and make it a valuable compound in Alzheimer’s research. Unlike some other acetylcholinesterase inhibitors, this compound has shown a higher degree of selectivity and potency in inhibiting acetylcholinesterase.

Properties

IUPAC Name

(1R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQNQEIAGBZCBL-JRZJBTRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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